molecular formula C12H15FN2O B1440681 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde CAS No. 1197193-16-0

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Cat. No. B1440681
CAS RN: 1197193-16-0
M. Wt: 222.26 g/mol
InChI Key: LKLSDLACNUEQLH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a heterocyclic organic compound . Its IUPAC name is 4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde . It has a molecular weight of 222.26 g/mol and its molecular formula is C12H15FN2O .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the canonical SMILES string: CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F . This indicates that the compound contains a piperazine ring with a methyl group attached to one of the nitrogen atoms. The piperazine ring is further attached to a benzene ring, which carries a fluoro group and a formyl group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound has 4 hydrogen bond acceptors and no hydrogen bond donors . Its exact mass is 222.11700 .

Scientific Research Applications

Antiviral Activity

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: may serve as a precursor for synthesizing indole derivatives with potential antiviral properties. Indole derivatives have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . The compound could be modified to enhance its affinity to viral receptors, thereby increasing its efficacy as an antiviral agent.

Anticancer Potential

Compounds derived from 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde could be explored for their anticancer activities. The indole core is a common feature in many synthetic drug molecules, which can bind with high affinity to cancer cell receptors and may lead to the development of new anticancer drugs .

Diels–Alder Reactivity

This compound can be utilized in synthetic chemistry, particularly in Diels–Alder reactions. It can act as a dienophile due to the presence of the reactive aldehyde group, which can participate in cycloaddition reactions to create complex organic compounds .

Chemical Synthesis of Heterocyclic Compounds

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: is a valuable intermediate in the synthesis of heterocyclic compounds, such as triazoles. These heterocycles have a wide range of applications in pharmaceuticals and agrochemicals .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLSDLACNUEQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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